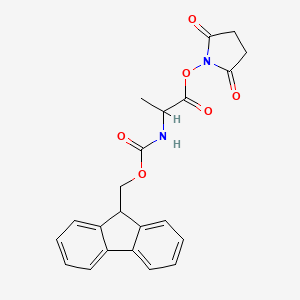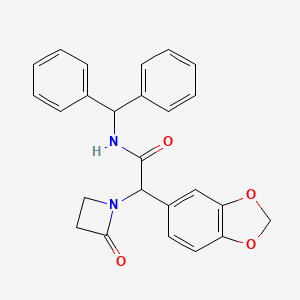methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida es un compuesto orgánico complejo con una fórmula molecular de C29H30NOPS. Este compuesto es conocido por su estructura única, que incluye un grupo difenilfosfanil, un grupo dimetoxifenil y un grupo sulfinamida. Se utiliza principalmente en investigación científica y tiene aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida implica varios pasos. Un método común incluye la reacción de ácido 2-(difenilfosfanil)fenilborónico con 4,5-dimetoxibenzaldehído en presencia de un catalizador de paladio para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con 2-metilpropano-2-sulfinamida en condiciones específicas para obtener el producto final .
Métodos de producción industrial
la síntesis suele implicar técnicas estándar de síntesis orgánica, incluido el uso de catalizadores, disolventes y condiciones de reacción controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfinamida en una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos fenil y fosfanil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para las reacciones de sustitución. Las reacciones se suelen llevar a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden dar lugar a varios derivados sustituidos del compuesto original .
Aplicaciones Científicas De Investigación
N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y catálisis.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la interacción con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus potenciales aplicaciones terapéuticas, como las propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida implica su interacción con dianas moleculares específicas. El grupo difenilfosfanil puede coordinarse con iones metálicos, lo que lo hace útil en catálisis. El grupo sulfinamida puede interactuar con enzimas y otras proteínas, inhibiendo potencialmente su actividad. La estructura única del compuesto le permite participar en varias vías químicas y biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- N-{2-(difenilfosfanil)fenilmetil}-2-metilpropano-2-sulfinamida
- N-{2-(difenilfosfanil)-5-(4-vinilbencil)oxifenilmetil}-2-metilpropano-2-sulfinamida
- N-{2-(difenilfosfanil)-4-metoxifenilmetil}-2-metilpropano-2-sulfinamida
Singularidad
N-{2-(difenilfosfanil)-4,5-dimetoxifenilmetil}-2-metilpropano-2-sulfinamida es único debido a la presencia de los grupos difenilfosfanil y dimetoxifenil, que proporcionan propiedades químicas y reactividad distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación científica .
Propiedades
Fórmula molecular |
C31H34NO3PS |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NO3PS/c1-31(2,3)37(33)32-30(23-15-9-6-10-16-23)26-21-27(34-4)28(35-5)22-29(26)36(24-17-11-7-12-18-24)25-19-13-8-14-20-25/h6-22,30,32H,1-5H3 |
Clave InChI |
HNQZUHLRUSCWHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)

![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)


![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
